Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
CAS No.: 97242-79-0
Cat. No.: VC20741782
Molecular Formula: C₂₉H₂₉NO₇
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97242-79-0 |
---|---|
Molecular Formula | C₂₉H₂₉NO₇ |
Molecular Weight | 503.5 g/mol |
IUPAC Name | 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 |
Standard InChI Key | LYGWWXBDCFGNEC-ZOLYYXPBSA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Chemical Structure and Properties
Molecular Identity and Physical Characteristics
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex carbohydrate derivative with protecting groups strategically positioned to enable selective chemical transformations. According to chemical databases, this compound is identified by CAS number 97242-79-0. There appears to be some variation in the reported molecular formula and weight across different sources. The primary molecular formula is reported as C29H29NO7 with a molecular weight of 503.5 g/mol, while alternative sources list C28H27NO7 with a corresponding molecular weight of 489.52 g/mol . This discrepancy likely represents different structural interpretations or possible variations in the exact chemical composition.
The compound features a glucopyranoside core with a methoxy group at the anomeric position in beta configuration, benzyl protecting groups at positions 3 and 6, and a phthalimido group at position 2. The full IUPAC name is 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione.
Structural Identifiers and Chemical Descriptors
For computational and database purposes, the compound is associated with specific structural identifiers that enable precise chemical identification. These include:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 |
Standard InChIKey | LYGWWXBDCFGNEC-ZOLYYXPBSA-N |
Isomeric SMILES | CO[C@H]1C@@HN4C(...) |
Table 1: Structural identifiers for Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
Synthesis and Preparation
Synthetic Approaches
Functional Role in Carbohydrate Chemistry
Protecting Group Strategy
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside exemplifies sophisticated protecting group strategies crucial in carbohydrate chemistry. The compound features benzyl ethers at positions 3 and 6, which serve as stable protecting groups that can be selectively removed under hydrogenolysis conditions. The phthalimido group at position 2 serves dual purposes: it protects the amine functionality and can participate in neighboring group participation during glycosylation reactions .
The strategic placement of these protecting groups allows for controlled reactivity at specific positions of the carbohydrate scaffold. This selective protection pattern enables chemists to perform reactions at specific hydroxyl groups while keeping others masked, a fundamental requirement for complex oligosaccharide synthesis.
Role in Glycosylation Reactions
The compound functions as a valuable building block in glycosylation reactions, where the protecting groups significantly influence the reactivity and stereoselectivity of the glycosylation process. The phthalimido group at C-2 position is particularly important as it can provide anchimeric assistance during glycosylation reactions, promoting the formation of trans-glycosidic linkages through neighboring group participation .
During glycosylation reactions, the phthalimido group can form a cyclic intermediate that blocks the alpha face of the carbohydrate, directing the incoming nucleophile to approach from the beta face. This phenomenon, known as neighboring group participation, is fundamental in controlling the stereochemical outcome of glycosylation reactions, particularly in the synthesis of beta-linked glycosides.
Applications in Chemical Research
Synthesis of Glycoconjugates
One of the primary applications of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is in the synthesis of glycoconjugates, which are complex molecules containing carbohydrate moieties linked to other biomolecules such as proteins, lipids, or other small molecules. These glycoconjugates play crucial roles in various biological processes, including cell-cell recognition, immune response, and cellular signaling.
The compound's specific protection pattern allows for selective deprotection and subsequent conjugation reactions, enabling the synthesis of structurally defined glycoconjugates. These synthetic glycoconjugates serve as valuable tools for investigating carbohydrate-protein interactions, developing glycomimetics as potential therapeutic agents, and understanding the roles of glycans in biological systems.
Research Grade Specifications
When acquiring this compound for research purposes, specifications such as purity, optical rotation, and spectroscopic data should be carefully considered. While specific specifications may vary by supplier, research-grade material typically has a purity of >95% as determined by NMR spectroscopy or HPLC analysis.
Researchers should request certificate of analysis documentation when purchasing this compound to ensure its identity and purity meet the requirements for their specific applications. Given the compound's specialized nature and potential variations in synthetic routes, structural confirmation via NMR or other spectroscopic methods is advisable upon receipt.
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